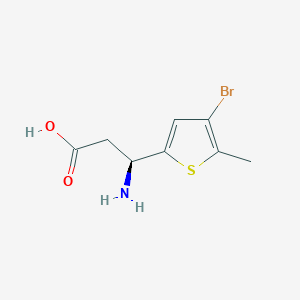![molecular formula C9H15N3 B13060288 [1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine](/img/structure/B13060288.png)
[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C₉H₁₅N₃. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of [1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine typically involves a multi-step processThe reaction conditions often involve the use of solvents, catalysts, and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine: can be compared with other pyrazole derivatives, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also features a pyrazole ring and exhibits similar biological activities.
Other pyrazole derivatives: These compounds share structural similarities but differ in their functional groups, leading to unique properties and applications.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
[1-(2-methylpyrazol-3-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C9H15N3/c1-12-8(3-6-11-12)9(7-10)4-2-5-9/h3,6H,2,4-5,7,10H2,1H3 |
InChI Key |
OYJACBITBWJGRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2(CCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


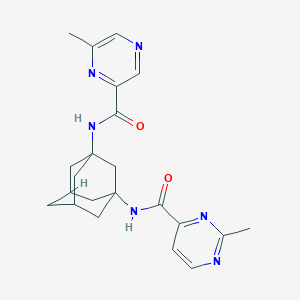
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B13060211.png)

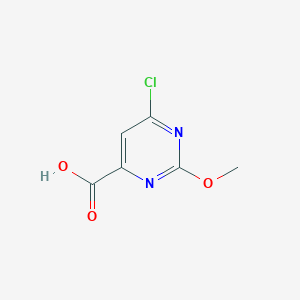
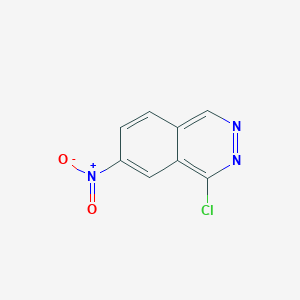
![1-Ethyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13060220.png)
![(13R,17S)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B13060238.png)
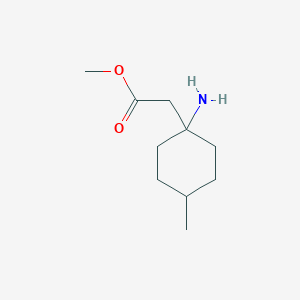
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13060248.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
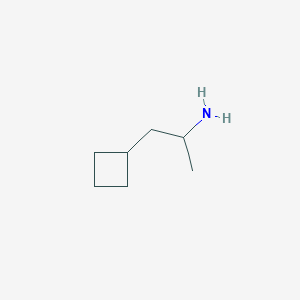
![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)
